2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step organic synthesis. Starting with readily available precursors, each functional group is strategically introduced. For example, the thiadiazole ring may be synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by sequential functional group modifications to introduce the cyclopropylureido and ethylthio substituents.
Industrial Production Methods
Scaling up this synthesis for industrial production involves optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography play vital roles in this process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to modify its sulfur-containing groups.
Reduction: : Reduction reactions can target the urea and thiadiazole moieties.
Substitution: : Various nucleophilic or electrophilic substitutions can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Peroxides and strong oxidizing agents.
Reduction: : Metal hydrides like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution.
Major Products
Oxidation and reduction reactions can lead to modified thiadiazole derivatives, while substitution reactions typically yield functionalized analogs with altered physical and chemical properties.
Scientific Research Applications
This compound's unique structure allows it to interact with various biological targets, making it valuable in:
Chemistry: : As a precursor for synthesizing other complex molecules.
Biology: : Inhibitor or activator of specific enzymes or receptors.
Medicine: : Potential therapeutic agent for treating diseases.
Industry: : Used in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its thiadiazole and urea groups allow it to form strong hydrogen bonds and other interactions, modulating the activity of these biological macromolecules. This modulation can result in either inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its dual thiadiazole rings, which provide a unique framework for chemical reactivity. Similar compounds include:
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
2-((5-(3-methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide.
Each of these analogs has slight variations in functional groups, leading to differences in their chemical behavior and biological activity.
Properties
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2S4/c1-2-22-11-18-16-9(24-11)14-7(20)5-23-12-19-17-10(25-12)15-8(21)13-6-3-4-6/h6H,2-5H2,1H3,(H,14,16,20)(H2,13,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMEVZOOFQPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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